4-Fluoro-2-isopropoxy-1-nitrobenzene
CAS No.: 28987-46-4
Cat. No.: VC2355626
Molecular Formula: C9H10FNO3
Molecular Weight: 199.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 28987-46-4 |
---|---|
Molecular Formula | C9H10FNO3 |
Molecular Weight | 199.18 g/mol |
IUPAC Name | 4-fluoro-1-nitro-2-propan-2-yloxybenzene |
Standard InChI | InChI=1S/C9H10FNO3/c1-6(2)14-9-5-7(10)3-4-8(9)11(12)13/h3-6H,1-2H3 |
Standard InChI Key | SLRNETDLLJMLMR-UHFFFAOYSA-N |
SMILES | CC(C)OC1=C(C=CC(=C1)F)[N+](=O)[O-] |
Canonical SMILES | CC(C)OC1=C(C=CC(=C1)F)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
Basic Information
4-Fluoro-2-isopropoxy-1-nitrobenzene is an organic compound with the molecular formula C9H10FNO3. It consists of a benzene ring with three substituents: a fluorine atom at position 4, an isopropoxy group at position 2, and a nitro group at position 1. This compound is registered with CAS number 28987-46-4 and has the European Community (EC) Number 832-906-4 .
The compound is known by several synonyms, including:
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4-fluoro-1-nitro-2-propan-2-yloxybenzene
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4-fluoro-1-nitro-2-(propan-2-yloxy)benzene
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Benzene, 4-fluoro-2-(1-methylethoxy)-1-nitro-
Table 1.1: Basic Chemical Identifiers
Parameter | Information |
---|---|
IUPAC Name | 4-fluoro-2-isopropoxy-1-nitrobenzene |
Molecular Formula | C9H10FNO3 |
CAS Number | 28987-46-4 |
EC Number | 832-906-4 |
InChIKey | SLRNETDLLJMLMR-UHFFFAOYSA-N |
Structural Characteristics
The molecular structure of 4-Fluoro-2-isopropoxy-1-nitrobenzene features a benzene ring with three key functional groups that influence its chemical behavior. The nitro group at position 1 acts as a strong electron-withdrawing group, activating the benzene ring toward nucleophilic substitution reactions. The isopropoxy group at position 2 serves as an electron-donating group through resonance, while the fluorine atom at position 4 introduces both electronic and steric effects that influence reactivity patterns .
The compound can be represented by the SMILES notation: CC(C)OC1=C(C=CC(=C1)F)N+[O-] . Its complete InChI representation is InChI=1S/C9H10FNO3/c1-6(2)14-9-5-7(10)3-4-8(9)11(12)13/h3-6H,1-2H3 .
Physical and Chemical Properties
4-Fluoro-2-isopropoxy-1-nitrobenzene is characterized by specific physical and chemical properties that influence its handling, storage, and applications in organic synthesis. The compound has a molecular weight of 199.18 g/mol, calculated from its molecular formula C9H10FNO3 .
Based on its structure, it typically appears as a solid at room temperature. The presence of the nitro group contributes to its relatively high polarity, while the isopropoxy group adds some lipophilic character to the molecule.
Table 1.2: Predicted Collision Cross Section Properties
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 200.07175 | 137.3 |
[M+Na]+ | 222.05369 | 149.8 |
[M+NH4]+ | 217.09829 | 144.8 |
[M+K]+ | 238.02763 | 147.1 |
[M-H]- | 198.05719 | 139.0 |
[M+Na-2H]- | 220.03914 | 143.0 |
[M]+ | 199.06392 | 139.3 |
[M]- | 199.06502 | 139.3 |
These collision cross section data provide valuable information for analytical identification of the compound using ion mobility spectrometry techniques .
Synthesis and Production
Downstream Transformations
One well-documented transformation of 4-Fluoro-2-isopropoxy-1-nitrobenzene is its reduction to 4-fluoro-2-isopropoxyaniline. This reduction represents an important synthetic pathway, as documented in search result . The procedure involves catalytic hydrogenation using palladium on carbon as the catalyst:
A round-bottom flask is charged with 4-fluoro-2-isopropoxy-1-nitrobenzene (49.3 g, 248 mmol), ethanol (600 mL), and 10% Pd/C (50% in water, Degussa type E101; 10 g). The reaction mixture is degassed and backfilled with hydrogen gas three times, then allowed to stir under hydrogen atmosphere for 4 days. After filtration through Celite and washing with methanol, the filtrate is evaporated to yield 4-fluoro-2-isopropoxyaniline (41.0 g, 98%) as a brown liquid .
The product shows characteristic NMR signals:
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¹H NMR (300 MHz; 6-DMSO) δ 6.67-6.72 (dd, 1H, J = 2.7Hz, 11Hz), 6.55-6.60 (dd, 1H, J = 6.0Hz, 8.7Hz), 6.43-6.49 (td, 1H, J = 2.7Hz, 8.4Hz), 4.47-4.55 (m, 3H), 1.23-1.25 (d, 6H, J = 6.0Hz)
This reduction reaction is significant as it transforms a nitro compound into an amine, which can further participate in various reactions including amide formation, diazonium chemistry, and coupling reactions.
Hazard Statement | Code | Category | Warning Signal |
---|---|---|---|
Harmful if swallowed | H302 | Acute toxicity - Category 4, Oral | Warning |
Causes skin irritation | H315 | Skin irritation, Category 2 | Warning |
Causes serious eye irritation | H319 | Serious eye damage/eye irritation, Category 2 | Warning |
May cause respiratory irritation | H335 | Specific target organ toxicity – single exposure, Category 3 | Warning |
These classifications are based on data submitted to the European Chemicals Agency (ECHA) C&L Inventory .
Category | Precautionary Statements |
---|---|
Prevention | P264: Wash thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection/hearing protection. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
Response | P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth. P302+P352: IF ON SKIN: Wash with plenty of water. P321: Specific treatment (see label). P332+P317: If skin irritation occurs: Get medical help. P362+P364: Take off contaminated clothing and wash it before reuse. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P319: Get medical help if you feel unwell. |
Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |
Disposal | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. |
These precautionary measures are essential for ensuring safe handling of the compound in research and industrial settings .
Applications and Uses
As a Synthetic Intermediate
4-Fluoro-2-isopropoxy-1-nitrobenzene serves primarily as an intermediate in organic synthesis pathways. Its functionality makes it valuable in the production of more complex molecules for pharmaceutical, agrochemical, and specialty chemical applications. The presence of three different functional groups (fluoro, isopropoxy, and nitro) on the benzene ring provides multiple sites for selective transformations .
The compound's nitro group can be readily reduced to an amino group, as demonstrated in the synthesis of 4-fluoro-2-isopropoxyaniline . This transformation is particularly important in medicinal chemistry, where aniline derivatives serve as key building blocks for various pharmaceutical compounds.
Structure-Activity Relationships
The structural features of 4-Fluoro-2-isopropoxy-1-nitrobenzene contribute to its chemical reactivity and potential applications. The fluoro group introduces unique electronic properties and metabolic stability, while the isopropoxy group provides lipophilicity and potential hydrogen bonding interactions.
Similar compounds, such as 4-Fluoro-2-methoxy-1-nitrobenzene (CAS 448-19-1), function as intermediates in organic synthesis and participate in various reactions to form more complex organic compounds. These reactions typically involve substitution processes where the fluorine and nitro groups can be replaced with other functional groups to introduce specific chemical properties into the resulting molecules .
The mechanism of action for such compounds at the molecular level involves the manipulation of specific chemical bonds to create new compounds with potential applications across multiple research domains and industrial sectors .
Analytical Identification
Spectroscopic Properties
For the identification and characterization of 4-Fluoro-2-isopropoxy-1-nitrobenzene, various spectroscopic techniques are employed. While comprehensive spectral data for this specific compound was limited in the search results, some analytical parameters can be inferred from related compounds and chemical principles.
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for structure confirmation. The proton NMR spectrum would typically show signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), as well as characteristic signals for the aromatic protons with coupling patterns influenced by the fluorine substituent. Fluorine-19 NMR would provide additional confirmation of the fluorine environment.
Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern. The compound has a molecular ion at m/z 199.06, with common adducts as shown in the collision cross section data table (Table 1.2) .
Chromatographic Analysis
Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are valuable for the purification and analysis of 4-Fluoro-2-isopropoxy-1-nitrobenzene. The compound's moderate polarity suggests compatibility with reversed-phase HPLC methods using appropriate mobile phase compositions.
For GC analysis, the compound's thermal stability and volatility would need to be considered. Given its structure, derivatization might be required for optimal GC performance, especially for quantitative analysis in complex matrices.
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